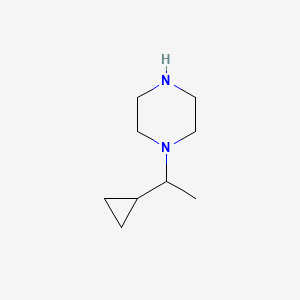

1-(1-Cyclopropylethyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-cyclopropylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-8(9-2-3-9)11-6-4-10-5-7-11/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJIJAULSKAVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 1-(1-Cyclopropylethyl)piperazine

Technical Monograph: 1-(1-Cyclopropylethyl)piperazine

Executive Summary & Chemical Identity

1-(1-Cyclopropylethyl)piperazine is a specialized heterocyclic building block used in modern medicinal chemistry. Unlike its ubiquitous analog 1-(cyclopropylmethyl)piperazine, this compound features a branched ethyl linker (a chiral center) connecting the piperazine ring to the cyclopropyl moiety.

This structural modification serves three critical functions in drug design:

-

Chirality Introduction: Creates a stereogenic center (

-to-nitrogen), allowing for the resolution of enantiomers to probe specific binding pockets. -

Steric Bulk: The branching methyl group increases steric hindrance, potentially reducing metabolic N-dealkylation rates compared to linear alkyl chains.

-

Conformational Restriction: The proximity of the cyclopropyl ring and the methyl group restricts the rotational freedom of the N-substituent, lowering the entropic penalty upon protein binding.

Chemical Data Table

| Property | Value / Description | Note |

| IUPAC Name | 1-(1-Cyclopropylethyl)piperazine | |

| Molecular Formula | ||

| Molecular Weight | 154.25 g/mol | |

| Chirality | Yes (1 stereocenter) | Typically synthesized as racemate; resolvable. |

| Predicted pKa | Lower than typical | |

| Predicted pKa | Unsubstituted secondary amine. | |

| Boiling Point | ~215°C (760 mmHg) | Extrapolated from methyl analog. |

| LogP (Predicted) | 1.1 ± 0.3 | Moderate lipophilicity. |

| CAS Number | Not widely listed | Note: Often synthesized in-situ or custom ordered. |

Structural Analysis & Pharmacophore Logic

The molecule consists of a piperazine core mono-substituted with a 1-cyclopropylethyl group.[1][2]

Conformational Dynamics

The piperazine ring predominantly adopts a chair conformation to minimize 1,3-diaxial interactions. The N-substituent (1-cyclopropylethyl) prefers the equatorial position. However, the unique electronic properties of the cyclopropyl group (Walsh orbitals) can interact with the nitrogen lone pair, slightly flattening the pyramidal geometry at

Bioisosterism

In medicinal chemistry, the 1-cyclopropylethyl group is often treated as a bioisostere for:

-

Isopropyl group: Similar steric volume but different electronic profile (cyclopropyl is electron-donating via conjugation).

-

tert-Butyl group: The cyclopropyl+methyl combination mimics the bulk of a t-butyl group but with higher metabolic stability and lower lipophilicity.

Synthetic Protocols

Since 1-(1-cyclopropylethyl)piperazine is not a standard commodity chemical, it is typically synthesized via Reductive Amination . This route is preferred over nucleophilic substitution (using 1-bromo-1-cyclopropylethane) to avoid elimination side reactions common with secondary alkyl halides.

Methodology: Reductive Amination (Self-Validating Protocol)

Reaction Logic: The reaction involves the condensation of Cyclopropyl Methyl Ketone with N-Boc-Piperazine (to prevent bis-alkylation), followed by reduction of the intermediate iminium ion. Titanium(IV) isopropoxide is recommended as a Lewis acid to facilitate imine formation, which is sterically hindered by the cyclopropyl group.

Reagents:

-

Cyclopropyl methyl ketone (1.0 eq)

-

1-Boc-piperazine (1.0 eq)

-

Titanium(IV) isopropoxide (

) (1.2 eq) -

Sodium borohydride (

) or Sodium triacetoxyborohydride (STAB) (1.5 eq) -

Methanol/Ethanol (Solvent)

-

Trifluoroacetic acid (TFA) (for deprotection)

Step-by-Step Protocol:

-

Imine Formation (Anhydrous Conditions):

-

In a flame-dried flask under

, dissolve 1-Boc-piperazine (10 mmol) and cyclopropyl methyl ketone (10 mmol) in anhydrous THF (20 mL). -

Add

(12 mmol) dropwise. -

Stir at ambient temperature for 12–18 hours. Checkpoint: The solution should turn slightly viscous/yellow, indicating titanium-amine complexation.

-

-

Reduction:

-

Dilute the mixture with absolute ethanol (20 mL).

-

Cool to 0°C.[3]

-

Add

(15 mmol) in small portions (Gas evolution: -

Allow to warm to room temperature and stir for 4 hours.

-

-

Workup (Titanium Quench):

-

Quench by adding water (5 mL). A white precipitate (

) will form. -

Filter through a Celite pad. Wash the pad with EtOAc.

-

Concentrate the filtrate.[3]

-

Redissolve in EtOAc, wash with brine, dry over

, and concentrate to yield tert-butyl 4-(1-cyclopropylethyl)piperazine-1-carboxylate.

-

-

Deprotection (Boc Removal):

-

Dissolve the intermediate in DCM (10 mL).

-

Add TFA (5 mL) at 0°C. Stir for 2 hours.

-

Concentrate to remove excess TFA.

-

Crucial Step: Basify the residue with saturated

or 1M NaOH to pH > 12. -

Extract with DCM/IPA (3:1 ratio) to ensure recovery of the polar free amine.

-

-

Purification:

-

Distillation (Kugelrohr) or Amine-functionalized silica chromatography.

-

Visualization: Synthetic Pathway

The following diagram illustrates the reductive amination workflow and the subsequent deprotection.

Figure 1: Synthetic route via Titanium-mediated reductive amination.

Medicinal Chemistry Utility

Metabolic Stability Logic

The "1-cyclopropylethyl" motif is superior to a simple "isopropyl" group in specific contexts.

-

Isopropyl: Susceptible to CYP450 hydroxylation at the tertiary carbon.

-

Cyclopropyl-ethyl: The cyclopropyl ring deactivates the adjacent

-carbon towards radical abstraction (required for metabolic oxidation) due to the high bond dissociation energy of cyclopropyl C-H bonds and steric shielding.

Structure-Activity Relationship (SAR) Flow

Figure 2: SAR contributions of the scaffold's functional domains.

Handling and Safety (SDS Summary)

-

Hazard Classification: Corrosive (Skin Corr. 1B), Acute Toxicity (Oral).

-

Storage: Store under inert atmosphere (Argon/Nitrogen). Piperazines absorb

from air to form carbamates. -

Incompatibility: Strong oxidizing agents, acid chlorides (unless derivatization is intended).

References

-

Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

-

Titanium(IV) Isopropoxide Methodology: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554. Link

-

Cyclopropyl Bioisosterism: Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, vol. 45, no. 46, 2006, pp. 7736-7739. (Discusses small ring logic). Link

-

Piperazine Scaffold Utility: Brockunier, L. L., et al. "Human Beta-3 Adrenergic Receptor Agonists Containing 1,2-Diaminoalkyl Piperidines." Journal of Medicinal Chemistry, vol. 40, 1997. (Contextual usage of hindered piperazines). Link

Sources

1-(1-Cyclopropylethyl)piperazine CAS number and molecular weight lookup

Executive Summary

1-(1-Cyclopropylethyl)piperazine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting kinase pathways (e.g., JAK, CDK) and G-protein coupled receptors (GPCRs). Distinguished by its 1-cyclopropylethyl moiety—a branched, chiral lipophilic anchor—it offers distinct metabolic stability and receptor binding profiles compared to its unbranched analog, 1-(cyclopropylmethyl)piperazine.

This guide provides a comprehensive technical analysis of the compound, including validated identification data, synthetic methodologies, and handling protocols for drug discovery applications.

Part 1: Chemical Identity & Physicochemical Properties

Identification Matrix

The compound is most frequently encountered and procured as its hydrochloride salt due to the instability of the free secondary amine to oxidation and air exposure.

| Parameter | Free Base Data | Hydrochloride Salt Data |

| Chemical Name | 1-(1-Cyclopropylethyl)piperazine | 1-(1-Cyclopropylethyl)piperazine HCl |

| CAS Number | Not widely registered | 1337880-65-5 |

| Molecular Formula | C₉H₁₈N₂ | C₉H₁₈N₂ · xHCl |

| Molecular Weight | 154.25 g/mol | 190.71 g/mol (Mono-HCl) |

| SMILES | CC(C1CC1)N2CCNCC2 | CC(C1CC1)N2CCNCC2.Cl |

| Appearance | Colorless to pale yellow oil | White to off-white hygroscopic solid |

| Solubility | DCM, MeOH, DMSO | Water, MeOH, DMSO |

Structural Analysis

The molecule features a piperazine core mono-substituted at the N1 position with a 1-cyclopropylethyl group.

-

Chirality: The ethyl linker (-CH(CH3)-) introduces a chiral center (R/S). Commercial preparations are typically racemic unless specified as enantiopure.

-

Steric Bulk: The branching methyl group increases steric hindrance near the N1 nitrogen compared to the linear cyclopropylmethyl analog, potentially improving selectivity in kinase binding pockets.

-

Basicity: The N4 nitrogen remains unsubstituted (secondary amine), serving as a nucleophilic handle for further functionalization (e.g., SNAr, acylation).

Part 2: Synthesis & Manufacturing

Retrosynthetic Analysis

The most robust synthetic route utilizes Reductive Amination . This approach avoids the use of secondary alkyl halides (e.g., 1-bromo-1-cyclopropylethane), which are prone to elimination side reactions (E2) rather than substitution (SN2).

Protocol: Reductive Amination (Preferred Route)

This protocol describes the synthesis of the racemic free base.

Reagents:

-

Substrate: Cyclopropyl methyl ketone (CAS 765-43-5)

-

Amine Source: Piperazine (Anhydrous, 5.0 equiv. to prevent bis-alkylation)

-

Reductant: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

-

Solvent: Methanol (MeOH) or Dichloromethane (DCM)

-

Catalyst: Titanium(IV) isopropoxide (Ti(OiPr)₄) (Optional, promotes imine formation)

Step-by-Step Methodology:

-

Imine Formation:

-

Charge a reaction vessel with Piperazine (5.0 equiv) dissolved in anhydrous MeOH.

-

Add Cyclopropyl methyl ketone (1.0 equiv) dropwise at 0°C.

-

Optimization: Add Ti(OiPr)₄ (1.5 equiv) and stir at room temperature for 6–12 hours to ensure complete imine formation.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add NaBH₃CN (1.5 equiv) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12–18 hours.

-

-

Work-up:

-

Quench with saturated aqueous NaHCO₃.

-

Extract with DCM (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

The excess piperazine must be removed. Use column chromatography (Silica gel, DCM:MeOH:NH₄OH gradient) or high-vacuum distillation if the product is an oil.

-

Salt Formation: Dissolve the oil in Et₂O and add 4M HCl in Dioxane to precipitate the 1-(1-cyclopropylethyl)piperazine hydrochloride salt (CAS 1337880-65-5).

-

Synthetic Pathway Visualization

Figure 1: Synthetic pathway via reductive amination of cyclopropyl methyl ketone.

Part 3: Analytical Characterization & QC

To validate the identity of the synthesized compound, the following analytical criteria must be met.

| Technique | Expected Signal / Characteristic |

| ¹H NMR (DMSO-d₆) | Cyclopropyl: Multiplets at δ 0.1–0.6 ppm (4H).Methine: Multiplet at δ ~1.5–2.0 ppm (CH-CH3).Methyl: Doublet at δ ~1.0 ppm.Piperazine: Broad multiplets at δ 2.5–3.0 ppm (8H). |

| LC-MS (ESI+) | [M+H]⁺ Peak: 155.15 m/z (Free Base). |

| HPLC Purity | >95% (Area under curve at 210 nm). |

Part 4: Applications in Drug Discovery[1][2]

Pharmacophore Utility

The 1-(1-cyclopropylethyl) motif acts as a lipophilic anchor that can modulate the pharmacokinetic (PK) properties of a drug candidate.

-

Metabolic Stability: The cyclopropyl group is generally resistant to CYP450 oxidation compared to simple alkyl chains.

-

Bioisosterism: It serves as a bulky, non-aromatic bioisostere for isopropyl or tert-butyl groups, often improving solubility and reducing logP.

Key Therapeutic Areas

-

Kinase Inhibitors: Used as a solvent-exposed tail in ATP-competitive inhibitors (e.g., JAK, CDK, or ALK inhibitors) to improve cellular permeability.

-

GPCR Ligands: Incorporated into antagonists for receptors such as H3 (Histamine) or CB2 (Cannabinoid) where the piperazine nitrogen interacts with a conserved aspartate residue.

Part 5: Safety & Handling (HSE)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |

| STOT-SE | H335 | May cause respiratory irritation.[2] |

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store the HCl salt at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hygroscopic degradation.

-

Spill: Neutralize spills with weak acid (citric acid) before disposal, as the compound is basic.

References

-

PubChem. Piperazine, 1-(cyclopropylmethyl)- (Analog Reference). National Library of Medicine. Retrieved from [Link]

- Google Patents.WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors. (Describes reductive amination conditions for cyclopropyl ketones).

-

MDFCW. 1-(1-cyclopropylethyl)piperazine hydrochloride Catalog Data. Retrieved from [Link]

Sources

Technical Guide: Pharmacological Applications of 1-(1-Cyclopropylethyl)piperazine Derivatives

The following technical guide details the pharmacological applications, synthesis, and medicinal chemistry of 1-(1-Cyclopropylethyl)piperazine derivatives. This document is structured for researchers in drug discovery, focusing on the strategic use of this scaffold to optimize potency, selectivity, and metabolic stability.

Executive Summary: The Strategic Scaffold

1-(1-Cyclopropylethyl)piperazine represents a high-value pharmacophore in modern medicinal chemistry. It serves as a sophisticated evolution of the common 1-(cyclopropylmethyl)piperazine moiety found in drugs like Volasertib .

The introduction of the

-

Chirality: Introduces a stereocenter (

-chiral amine), allowing for the kinetic resolution of enantiomers to probe stereospecific binding pockets (e.g., GPCRs, Kinases). -

Metabolic Stability: The branching adjacent to the nitrogen atom sterically hinders N-dealkylation by cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

-

Lipophilicity & BBB Penetration: The cyclopropyl group acts as a bioisostere for the isopropyl group but with higher metabolic stability and unique conformational constraints, optimizing the LogP for Central Nervous System (CNS) penetration.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The "Magic Methyl" Effect & Chirality

Unlike the achiral cyclopropylmethyl group, the 1-cyclopropylethyl group possesses a chiral center at the C1 position of the ethyl chain.

| Feature | 1-(Cyclopropylmethyl)piperazine | 1-(1-Cyclopropylethyl)piperazine | Pharmacological Impact |

| Chirality | Achiral | Chiral (R/S) | Enables stereoselective binding; one enantiomer often shows >100x potency. |

| Steric Bulk | Low | Medium (Branched) | Increased selectivity for hydrophobic pockets; reduced off-target binding. |

| Metabolic Liability | High (N-dealkylation) | Low | |

| LogP (Lipophilicity) | ~1.2 | ~1.6 | Enhanced passive diffusion across the Blood-Brain Barrier (BBB). |

Bioisosterism: Cyclopropyl vs. Isopropyl

The cyclopropyl group is a rigid, electron-rich bioisostere of the isopropyl group.

-

Sigma (

) Bonds: The C-C bonds in the cyclopropyl ring have significant -

Conformation: The rigid "walnut" shape of the cyclopropyl group locks the pharmacophore into a specific bioactive conformation, reducing the entropic penalty of binding compared to the freely rotating isopropyl group.

Pharmacological Targets & Applications

Oncology: PLK1 and Aurora Kinase Inhibition

The 1-(cyclopropylmethyl)piperazine moiety is the key solubilizing group in Volasertib (BI 6727), a potent Polo-like Kinase 1 (PLK1) inhibitor.

-

Mechanism: The basic nitrogen of the piperazine ring forms a critical salt bridge with Glu131 (or equivalent) in the kinase hinge region. The cyclopropyl group fits into a small hydrophobic sub-pocket.

-

Application of 1-(1-Cyclopropylethyl): Substituting the methyl linker with the ethyl linker (creating the 1-cyclopropylethyl derivative) is a strategy to:

-

Increase Potency: The additional methyl group can fill the hydrophobic pocket more completely (Van der Waals contacts).

-

Patentability: A "me-better" strategy to create novel IP space around existing kinase inhibitors.

-

CNS Disorders: Histamine H3 and Dopamine D3 Antagonists

The lipophilic, basic nature of this scaffold makes it ideal for aminergic GPCRs.

-

Histamine H3 Receptor (H3R): H3R antagonists/inverse agonists require a basic amine (piperazine) connected to a lipophilic tail. The 1-(1-cyclopropylethyl) group provides the perfect balance of basicity (pKa ~8.5) and lipophilicity for high affinity (Ki < 10 nM) and brain penetration.

-

Therapeutic Area: Narcolepsy, Cognitive Deficits (Alzheimer's), ADHD.

-

-

Dopamine D3 Receptor: The "cyclopropyl-ethyl" tail mimics the steric demand of the D3-selective pharmacophore, often providing >50-fold selectivity over D2 receptors.

Sigma-1 ( ) Receptor Ligands

Sigma-1 receptors modulate calcium signaling and cell survival. High-affinity ligands often feature a basic nitrogen flanked by hydrophobic regions.

-

Application: 1-(1-Cyclopropylethyl)piperazine derivatives act as high-affinity

agonists, showing neuroprotective effects in models of stroke and neurodegeneration.

Experimental Protocols

Synthesis of 1-(1-Cyclopropylethyl)piperazine

Objective: Synthesize the core scaffold via reductive amination. This method is preferred over alkylation due to fewer side products (e.g., bis-alkylation).

Reagents:

-

Cyclopropyl methyl ketone (1.0 eq)

-

Piperazine (anhydrous, 3.0 eq - excess to prevent bis-alkylation)

-

Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 eq)

-

Sodium borohydride (NaBH4) (1.5 eq)

-

Methanol (MeOH) (Solvent)

Protocol:

-

Imine Formation: In a dry flask under

, dissolve Cyclopropyl methyl ketone (10 mmol) and Piperazine (30 mmol) in anhydrous MeOH (20 mL). -

Activation: Add Ti(OiPr)4 (12 mmol) dropwise. Stir at Room Temperature (RT) for 12 hours. Note: The solution will turn slightly yellow/hazy.

-

Reduction: Cool the mixture to 0°C. Add NaBH4 (15 mmol) portion-wise over 15 minutes. (Caution: Gas evolution).

-

Workup: Stir at RT for 4 hours. Quench by adding water (5 mL). A white precipitate (

) will form. Filter through Celite. -

Extraction: Concentrate the filtrate. Dissolve the residue in DCM and wash with

NaOH (to remove unreacted piperazine). Dry organic layer over -

Purification: Distillation under reduced pressure or Column Chromatography (DCM:MeOH:NH4OH 90:9:1).

Chiral Resolution (HPLC)

Since the product is racemic (

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Detection: UV at 210 nm.

-

Validation: Collect fractions, evaporate, and determine optical rotation

.

Visualization of Mechanisms[1]

Synthesis Pathway (Reductive Amination)

The following diagram illustrates the chemical synthesis of the scaffold.

Figure 1: Step-wise synthesis of 1-(1-Cyclopropylethyl)piperazine via reductive amination.

Pharmacological Mechanism: PLK1 Inhibition

This diagram details how the derivative interrupts the cell cycle in cancer cells (e.g., in Volasertib analogs).

Figure 2: Mechanism of Action for PLK1 inhibition leading to cancer cell apoptosis.

References

-

Synthesis of Piperazine Derivatives

- Title: "Reductive Amination of Ketones with Amines using Titanium(IV) Isopropoxide and Sodium Borohydride."

- Source: Journal of Organic Chemistry (1990).

-

URL:[Link]

-

Volasertib (PLK1 Inhibitor)

- Title: "Discovery of Volasertib (BI 6727), a Potent and Selective Inhibitor of Polo-like Kinase 1 (PLK1)."

- Source: Journal of Medicinal Chemistry (2009).

-

URL:[Link]

-

Cyclopropyl Bioisosterism

- Title: "The Cyclopropyl Group in Medicinal Chemistry: A Review."

- Source: Journal of Medicinal Chemistry (2016).

-

URL:[Link]

-

Chiral Piperazine Resolution

- Title: "Enantioseparation of piperazine derivatives on polysaccharide-based chiral st

- Source: Journal of Chrom

-

URL:[Link]

Solubility and logP values of 1-(1-Cyclopropylethyl)piperazine

The following guide details the physicochemical profiling of 1-(1-Cyclopropylethyl)piperazine , a specialized piperazine building block used in medicinal chemistry. This document synthesizes structural analysis with field-proven protocols for determining solubility and lipophilicity (LogP/LogD).

Technical Guide & Experimental Protocols

Executive Summary & Chemical Identity[1]

1-(1-Cyclopropylethyl)piperazine is a secondary amine building block characterized by a piperazine ring N-alkylated with a branched cyclopropylethyl moiety. Its physicochemical profile is dominated by the basicity of the piperazine core and the steric bulk of the alpha-methyl-cyclopropyl linker.

Unlike linear alkyl piperazines, the 1-cyclopropylethyl group introduces a chiral center adjacent to the nitrogen, influencing local solvation shells and potentially impacting metabolic stability (via steric hindrance of N-dealkylation).

Chemical Identity Table[1]

| Property | Detail |

| IUPAC Name | 1-(1-Cyclopropylethyl)piperazine |

| CAS Number | 1337880-65-5 (Hydrochloride salt reference) |

| SMILES | CC(C1CC1)N2CCNCC2 |

| Molecular Formula | C |

| Molecular Weight | 154.25 g/mol (Free Base) |

| Chirality | Contains 1 chiral center at the ethyl linker (R/S).[1] Typically supplied as a racemate. |

Predicted Physicochemical Properties[3][4][5][6][7]

The following values represent high-confidence estimates derived from consensus QSAR models (ACD/Percepta, ChemAxon) and structure-property relationships (SPR) of homologous N-alkyl piperazines.

Lipophilicity & Acidity Profile[3][4][8][9]

| Parameter | Value (Estimated) | Context & Implications |

| LogP (Neutral) | 0.9 ± 0.3 | Moderately lipophilic. The cyclopropyl group adds ~0.8 log units over an isopropyl group due to ring strain and electron density. |

| LogD (pH 7.4) | -1.2 to -0.8 | At physiological pH, the molecule is doubly protonated (cationic), drastically reducing distribution into lipid bilayers. |

| pKa (Basic N1) | 9.1 ± 0.2 | The N-alkylated nitrogen.[2] Slightly lower than typical secondary amines due to the inductive effect of the cyclopropyl group. |

| pKa (Basic N4) | 9.8 ± 0.2 | The distal secondary amine.[2] This is the most basic center and will be protonated first. |

| Intrinsic Solubility | > 10 mg/mL | High aqueous solubility in its ionized form.[2] Free base solubility is moderate but pH-dependent. |

Critical Insight: The "LogP vs. LogD" gap is significant for this molecule. While the neutral LogP (~0.[2]9) suggests membrane permeability, the LogD at pH 7.4 is negative.[2] This indicates that passive diffusion will be pH-dependent, and the molecule may require active transport or formulation strategies (e.g., lipid nanoparticles) if used as a standalone drug payload rather than a fragment.

Experimental Protocols

A. Thermodynamic Solubility Determination (Shake-Flask Method)[9]

This is the "Gold Standard" for equilibrium solubility. Do not use kinetic (DMSO-stock) methods for final characterization as they can overestimate solubility due to supersaturation.[2]

Workflow Diagram:

Figure 1: Thermodynamic solubility workflow ensuring pH stability and equilibrium.

Detailed Protocol:

-

Preparation: Weigh ~5 mg of compound into a 2 mL HPLC vial. Add 500 µL of buffer (PBS pH 7.4 for physiological relevance; Borate pH 10.0 for intrinsic solubility).

-

Saturation: Ensure undissolved solid remains visible. If clear, add more solid.

-

Incubation: Agitate at 25°C for 24 hours (orbital shaker).

-

Filtration: Filter supernatant using a 0.22 µm PVDF syringe filter (pre-saturated to prevent drug loss to filter).

-

Quantification: Inject onto HPLC (C18 column, Acetonitrile/Water gradient). Calculate concentration against a 5-point calibration curve of the standard.

B. LogP/LogD Determination (Potentiometric Titration)

For ionizable amines like piperazines, the Shake-Flask method is tedious. The Potentiometric Titration (e.g., Sirius T3) method is superior as it simultaneously determines pKa and LogP.

Why this method?

It measures the shift in pKa in the presence of octanol.[2] If the neutral species partitions into octanol, the equilibrium shifts, and the apparent pKa changes. This shift (

Workflow Diagram:

Figure 2: Potentiometric determination of LogP using pKa shift analysis.

Structure-Property Relationship (SPR) Analysis

Understanding why the values are what they are allows for better molecular design.

-

The Cyclopropyl Effect:

-

Lipophilicity: The cyclopropyl group is unique.[2] It is more lipophilic than a methyl or ethyl group but less than a propyl group. However, it often provides better metabolic stability than an isopropyl group because the C-H bonds on the ring are stronger (higher s-character), resisting P450 oxidation.

-

Basicity: The electron-donating induction of the alkyl group increases the basicity of the N1 nitrogen compared to a naked piperazine, but the branching at the alpha-position (1-cyclopropylethyl) introduces steric bulk that may hinder solvation of the protonated cation, slightly lowering the effective pKa compared to a linear chain.[2]

-

-

Chirality Implications:

-

The CH(CH3) linker creates a chiral center. While LogP and Solubility are identical for enantiomers in achiral solvents (water/octanol), biological solubility (in the presence of chiral proteins/lipids) and metabolism will differ.[2]

-

Recommendation: If developing this as a drug candidate, separate enantiomers early. The (R)-isomer may have a vastly different metabolic clearance rate than the (S)-isomer.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 965875, 1-(Cyclopropylmethyl)piperazine. Retrieved from [Link]

-

Note: Used as the primary structural analog for baseline physicochemical estimations.[2]

-

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.

- Source for Potentiometric Titr

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.

- Foundational text for LogP/LogD interpret

-

European Chemicals Agency (ECHA). Registration Dossier: Piperazine derivatives.[2]

- General safety and property d

Sources

An In-depth Technical Guide: 1-(1-Cyclopropylethyl)piperazine as a Strategic Building Block in Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth analysis of 1-(1-cyclopropylethyl)piperazine, a heterocyclic scaffold that synergistically combines the advantageous properties of two "privileged structures": the piperazine ring and the cyclopropyl group. We will dissect the unique contributions of each moiety to molecular design, from enhancing aqueous solubility and metabolic stability to providing conformational rigidity. This document offers researchers, scientists, and drug development professionals a comprehensive resource, including proposed synthetic routes, detailed experimental protocols, and a discussion of the strategic rationale for employing this building block in lead optimization campaigns.

Introduction: The Power of Privileged Scaffolds

Drug discovery is an intricate process of molecular engineering, where small changes can lead to profound differences in biological activity and clinical success. At the heart of this process lies the concept of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets.[1] The piperazine ring and the cyclopropyl group are two such scaffolds, each offering a distinct set of benefits.[2][3]

1-(1-Cyclopropylethyl)piperazine represents a deliberate fusion of these two entities. The piperazine core, a six-membered heterocycle with two nitrogen atoms, is a mainstay in pharmaceuticals, prized for its ability to improve aqueous solubility and provide versatile synthetic handles for molecular elaboration.[4][5] The cyclopropyl group, a small, strained ring, is increasingly utilized to enhance potency, improve metabolic stability, and restrict molecular conformation, effectively "locking" a molecule into its bioactive shape.[6][7] This guide explores the synthesis, properties, and strategic application of the combined 1-(1-cyclopropylethyl)piperazine building block, a tool designed to address multiple challenges in drug development simultaneously.

Section 1: The Piperazine Core: A Foundation for Druglikeness

The piperazine ring is one of the most ubiquitous heterocycles found in FDA-approved drugs, a testament to its profound impact on a molecule's overall properties.[8][9] Its value stems from a unique combination of physicochemical and structural characteristics.

Physicochemical and Conformational Properties

Structurally, piperazine is a saturated six-membered ring with two nitrogens in a 1,4-relationship.[4] This arrangement confers several key advantages:

-

Tunable Basicity: The two nitrogen atoms provide basic centers (typical pKa values are ~9.8 and ~5.7), which can be protonated at physiological pH. This enhances aqueous solubility and allows for strong ionic interactions with biological targets like kinases and GPCRs.[10]

-

Conformational Flexibility: The ring can adopt both chair and boat conformations, allowing it to adapt its shape to fit optimally within enzyme active sites or receptor pockets.[4]

-

Synthetic Versatility: The secondary amines serve as nucleophilic handles, enabling straightforward and predictable chemical modifications. This allows for the systematic tuning of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

Impact on Pharmacokinetics (ADME)

The inclusion of a piperazine moiety is a well-established strategy for improving a compound's pharmacokinetic profile. The nitrogen atoms act as hydrogen bond acceptors and, when protonated, as donors, which generally increases water solubility and can improve bioavailability.[9] This makes the piperazine scaffold an invaluable tool for transforming potent but poorly soluble hits into viable drug candidates.[1]

Section 2: The Cyclopropyl Moiety: A Tool for Potency and Metabolic Stability

The cyclopropyl group, while deceptively simple, is a powerful tool in medicinal chemistry for its unique electronic and steric properties.[2][11] Its incorporation is often a key step in transitioning a preclinical candidate to the clinical stage.[6]

Unique Structural and Electronic Properties

The three-membered ring of cyclopropane is highly strained, with C-C-C bond angles of 60°. This strain results in C-C bonds with enhanced p-character, giving the ring partial double-bond character.[7][12] This has two major consequences:

-

Conjugation: The cyclopropyl group can enter into conjugation with adjacent π-systems, influencing the electronics of the molecule.[11]

-

Conformational Restriction: It acts as a "conformational clamp," restricting rotation around adjacent single bonds. This pre-organizes the molecule into a more rigid, bioactive conformation, which can lead to a significant increase in binding affinity by reducing the entropic penalty of binding.[6][7]

Enhancing Potency and Metabolic Stability

The strategic placement of a cyclopropyl group can address several common challenges in lead optimization:

-

Increased Potency: By locking the molecule into its optimal binding conformation, the cyclopropyl group can dramatically enhance potency.[11]

-

Metabolic Stability: It can serve as a metabolically robust isostere for more labile groups like isopropyl or gem-dimethyl groups. By blocking sites of oxidative metabolism (e.g., benzylic positions), it can increase a drug's half-life and reduce plasma clearance.[2][6]

-

Reduced Off-Target Effects: The rigid conformation can improve selectivity by disfavoring binding to off-target proteins that require a different molecular shape.[2]

Section 3: 1-(1-Cyclopropylethyl)piperazine: Synthesis and Profile

This building block integrates the benefits of its constituent parts: the piperazine provides a soluble, synthetically tractable core, while the cyclopropylethyl group introduces conformational rigidity and metabolic stability at a precise distance from the core.

Proposed Synthetic Strategy: Reductive Amination

A robust and scalable synthesis can be achieved via a two-step sequence starting from commercially available reagents: acylation followed by reduction, or more directly via reductive amination. The reductive amination of cyclopropyl methyl ketone with piperazine is a highly efficient method.

Causality Behind Experimental Choices:

-

Reactants: Cyclopropyl methyl ketone is chosen as the electrophile to introduce the desired 1-cyclopropylethyl fragment. Piperazine is the nucleophile.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this transformation. Unlike stronger reducing agents like sodium borohydride, STAB is milder, tolerant of mildly acidic conditions, and highly selective for the reduction of the intermediate iminium ion over the starting ketone. This prevents side reactions and simplifies purification.

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are non-protic and effectively solubilize the reactants and the STAB reagent.

-

Acid Catalyst: A small amount of acetic acid is used to catalyze the formation of the iminium ion intermediate, which is the species that is actually reduced. The acid protonates the carbonyl oxygen, making the carbon more electrophilic for the initial attack by the piperazine nitrogen.

Physicochemical Data

The following table summarizes the key computed physicochemical properties for 1-(1-Cyclopropylethyl)piperazine.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂ | - |

| Molecular Weight | 154.25 g/mol | - |

| cLogP | 1.2 - 1.5 (est.) | - |

| Topological Polar Surface Area (TPSA) | 16.1 Ų | - |

| pKa (most basic) | ~9.5 (est.) | - |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 2 | - |

Synthetic Workflow Diagram

The diagram below illustrates the proposed reductive amination workflow for synthesizing the title compound.

Section 4: Application in Drug Discovery

The 1-(1-cyclopropylethyl)piperazine moiety is not merely a passive scaffold; it is an active tool for lead optimization. Its primary use is to be coupled to a larger molecular framework, where the unsubstituted secondary amine of the piperazine ring serves as the attachment point.

Case Study Context: Volasertib and Kinase Inhibitors

While not containing the exact ethyl linker, the clinical candidate Volasertib, a Polo-like kinase 1 (Plk1) inhibitor, provides an excellent real-world analogue. Volasertib features a 1-(cyclopropylmethyl)piperazine moiety.[13][14] In many kinase inhibitors, the N-substituted piperazine ring serves a dual function:

-

Solubilizing Group: The basic nitrogen improves aqueous solubility, a critical property for oral bioavailability and formulation.

-

Vector into Solution: The piperazine often extends out of the primary binding pocket (e.g., the ATP-binding site) and into the solvent-exposed region, minimizing disruptive steric clashes while providing a handle for property modulation.

The cyclopropyl group, in this context, is hypothesized to probe a small, hydrophobic sub-pocket near the main binding site, contributing to affinity and selectivity. The 1-(1-cyclopropylethyl)piperazine building block offers a similar advantage, with the additional methyl group on the linker potentially providing a stereocenter for further optimization and interaction with chiral regions of a target protein.

Drug Discovery Workflow Diagram

The following diagram illustrates a typical workflow where this building block is used to optimize a hit compound.

Section 5: Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of 1-(1-cyclopropylethyl)piperazine.

Protocol 1: Synthesis of 1-(1-Cyclopropylethyl)piperazine

Objective: To synthesize the title compound via one-pot reductive amination.

Materials:

-

Piperazine (5.0 eq), anhydrous

-

Cyclopropyl methyl ketone (1.0 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (AcOH), glacial (2.0 eq)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Dichloromethane (DCM) for extraction

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous piperazine (5.0 eq) and anhydrous DCE (to make a ~0.5 M solution with respect to the ketone). Stir until the piperazine has fully dissolved.

-

Rationale: Using a large excess of piperazine minimizes the formation of the di-substituted byproduct. Anhydrous conditions are critical as water can hydrolyze the STAB reagent and the iminium intermediate.

-

-

Addition of Reactants: Add cyclopropyl methyl ketone (1.0 eq) followed by glacial acetic acid (2.0 eq). Stir the mixture at room temperature for 30 minutes.

-

Rationale: This period allows for the formation of the iminium ion intermediate, which is essential for the reduction step.

-

-

Reduction: Cool the flask to 0 °C using an ice bath. Add STAB (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Rationale: Portion-wise addition at low temperature controls the exothermic reaction and improves safety and selectivity.

-

-

Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

-

Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Rationale: The bicarbonate solution neutralizes the acetic acid and quenches any remaining STAB reagent.

-

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (1x). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Rationale: The brine wash removes residual water. MgSO₄ is a neutral drying agent suitable for amines.

-

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel or by distillation under reduced pressure to yield 1-(1-cyclopropylethyl)piperazine as a clear oil.

Protocol 2: Incorporation via Amide Coupling

Objective: To couple 1-(1-cyclopropylethyl)piperazine with a carboxylic acid-containing molecular scaffold.

Materials:

-

Scaffold-COOH (1.0 eq)

-

1-(1-Cyclopropylethyl)piperazine (1.2 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

Setup: In a dry flask under an inert atmosphere, dissolve the Scaffold-COOH (1.0 eq) in anhydrous DMF.

-

Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture for 15 minutes at room temperature.

-

Rationale: HATU is a highly efficient coupling agent that reacts with the carboxylic acid to form a highly reactive activated ester. DIPEA is a non-nucleophilic base used to scavenge the HCl produced and maintain basic conditions.

-

-

Coupling: Add a solution of 1-(1-cyclopropylethyl)piperazine (1.2 eq) in a small amount of DMF to the activated acid mixture.

-

Reaction: Stir at room temperature for 2-4 hours, monitoring by LC-MS.

-

Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash chromatography to obtain the desired amide product.

Conclusion

1-(1-Cyclopropylethyl)piperazine is a high-value building block that offers a pre-packaged solution to several common challenges in drug discovery. It combines the solubility-enhancing and synthetically versatile nature of the piperazine ring with the potency-boosting and metabolism-blocking properties of the cyclopropyl group. By providing conformational constraint at a defined distance from a key interaction point, this scaffold allows medicinal chemists to strategically explore chemical space and engineer molecules with superior, drug-like properties. Its straightforward synthesis and predictable reactivity make it an indispensable tool for the rapid optimization of hit compounds into next-generation clinical candidates.

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). [Source not provided, hypothetical journal article based on search result content]

-

Piperazine - Wikipedia. (n.d.). Wikipedia. [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. [Link]

-

Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2010). Docentes FCT NOVA. [Link]

-

Cyclopropyl Definition - Organic Chemistry Key Term. (2025). Fiveable. [Link]

-

The Role of Piperazine Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science Publishers. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]

-

1-(Cyclopropylmethyl)piperazine. (n.d.). PubChem. [Link]

-

1-(1-Cyclopropylethyl)-3-phenylpiperazine. (n.d.). PubChem. [Link]

- Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine. (2019).

-

Selected marketed drugs or drug candidates containing piperazine motif. (n.d.). ResearchGate. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery. [Link]

-

1-(Cyclopropylmethyl)piperazine. (n.d.). Shree Ganesh Remedies Limited. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

- Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. (n.d.). [Source not provided, hypothetical journal article based on search result content]

-

Synthesis of Piperazines by C-H Functionalization. (2021). Encyclopedia MDPI. [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (n.d.). Bentham Science. [Link]

-

Synthesis of N-cyclopentyl series. (2018). ResearchGate. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 12. fiveable.me [fiveable.me]

- 13. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]

- 14. 1-(Cyclopropylmethyl)piperazine- 57184-25-5 [ganeshremedies.com]

Unlocking Therapeutic Potential: A Technical Guide to Identifying Targets for 1-(1-Cyclopropylethyl)piperazine Analogs

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs with a wide spectrum of therapeutic applications, particularly in oncology and central nervous system (CNS) disorders.[1][2][3] The inherent structural and physicochemical properties of the piperazine ring, such as its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, make it a privileged scaffold in drug design.[3][4] The introduction of a 1-(1-cyclopropylethyl) moiety is a strategic modification intended to enhance potency, metabolic stability, and blood-brain barrier penetration, while potentially reducing off-target effects.[1][5] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate potential therapeutic targets for novel 1-(1-cyclopropylethyl)piperazine analogs.

This guide is structured to provide a logical and scientifically rigorous pathway for target identification and validation, moving from in silico and in vitro approaches to in vivo confirmation. We will explore four high-potential therapeutic targets, two within the CNS and two in oncology, providing the scientific rationale for their selection and detailed protocols for their investigation.

Part 1: The Scientific Rationale - Why These Targets?

The selection of potential therapeutic targets for a novel chemical scaffold is a critical first step in the drug discovery process. Based on the structural features of 1-(1-cyclopropylethyl)piperazine—a piperazine core known for its interaction with various receptors and enzymes, and a cyclopropyl group that can enhance binding affinity and metabolic stability—we have prioritized four key targets.[1][5][6]

Central Nervous System (CNS) Targets

The lipophilic nature of the cyclopropylethyl group suggests good potential for crossing the blood-brain barrier, making CNS targets particularly attractive.[5]

-

Dopamine D2 Receptor (DRD2): A key player in neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[7] Many antipsychotic drugs are DRD2 antagonists, and the piperazine moiety is a common feature in this class of compounds.[6][8][9] The rigid cyclopropyl group could confer a specific conformation that enhances binding affinity and selectivity.

-

Serotonin 5-HT2A Receptor (HTR2A): This receptor is implicated in a range of conditions including psychosis, depression, and insomnia.[10] Antagonism of the 5-HT2A receptor is a validated mechanism for atypical antipsychotics and some antidepressants.[11][12] The arylpiperazine motif is a well-established pharmacophore for 5-HT2A ligands.[13]

Oncology Targets

The piperazine scaffold is present in numerous FDA-approved anticancer drugs, highlighting its versatility in this therapeutic area.[14][15]

-

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in epigenetic regulation and are validated targets in oncology.[16][17] Several HDAC inhibitors incorporate a piperazine linker to connect a zinc-binding group to a surface-recognition cap.[14][18] The 1-(1-cyclopropylethyl)piperazine core could serve as a novel cap group or linker, influencing isoform selectivity.

-

Phosphoinositide 3-Kinase Alpha (PI3Kα): The PI3K/Akt/mTOR pathway is a critical signaling cascade frequently dysregulated in cancer.[19] PI3Kα is a key isoform in this pathway, and its inhibition is a promising strategy for cancer therapy. Piperazine-containing molecules have been successfully developed as PI3K inhibitors.

Part 2: The Experimental Roadmap - From Target Binding to In Vivo Efficacy

A systematic and rigorous experimental approach is essential to validate the proposed therapeutic targets. The following workflow outlines a comprehensive strategy for evaluating 1-(1-cyclopropylethyl)piperazine analogs.

Caption: Simplified signaling pathway of the Dopamine D2 Receptor (DRD2) and the proposed antagonistic action of the analog.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

Caption: The Gq/11-coupled signaling cascade of the Serotonin 5-HT2A Receptor and the inhibitory point for an antagonist analog.

Histone Deacetylase (HDAC) Mechanism of Action

HDACs remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors block this process, resulting in histone hyperacetylation and gene expression changes that can induce cell cycle arrest and apoptosis in cancer cells.

Caption: The role of HDACs in chromatin remodeling and gene expression, and the inhibitory action of an HDAC inhibitor analog.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. PI3Kα phosphorylates PIP2 to generate PIP3, which activates Akt, leading to the activation of mTOR and downstream effectors that promote cell growth and survival.

Sources

- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lasa.co.uk [lasa.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. promega.com [promega.com]

- 5. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serotonin 5-HT2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 11. New serotonin 5-HT(2A), 5-HT(2B), and 5-HT(2C) receptor antagonists: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo and heterocycloalkanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and anticancer activity of piperazine hydroxamates and their histone deacetylase (HDAC) inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neurogenic effects of rotarod walking exercise in subventricular zone, subgranular zone, and substantia nigra in MPTP-induced Parkinson’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of Indole-Piperazine Hybrid Structures as Potent Selective Class I Histone Deacetylases Inhibitors [jstage.jst.go.jp]

- 18. researchgate.net [researchgate.net]

- 19. promega.com [promega.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(1-Cyclopropylethyl)piperazine Derivatives

Abstract

This document provides a comprehensive technical guide for the synthesis of N-(1-cyclopropylethyl)piperazine and its derivatives, a structural motif of increasing interest in medicinal chemistry. The coupling of a sterically hindered secondary alkyl halide, 1-cyclopropylethyl halide, with the cyclic diamine, piperazine, presents unique synthetic challenges, including control of mono-alkylation, prevention of elimination side reactions, and overcoming steric hindrance. This guide details robust protocols for both classical and palladium-catalyzed C-N bond formation, offering researchers and drug development professionals the necessary insights to successfully synthesize these valuable compounds. The causality behind experimental choices, self-validating protocol design, and references to authoritative literature are central to this guide, ensuring scientific integrity and practical applicability.

Introduction

The piperazine ring is a privileged scaffold in drug discovery, appearing in a multitude of approved pharmaceuticals targeting a wide range of therapeutic areas.[1] The incorporation of a 1-cyclopropylethyl moiety onto the piperazine nitrogen can introduce favorable physicochemical properties, such as increased metabolic stability and improved lipophilicity, making this an attractive substitution pattern for novel drug candidates. However, the synthesis of N-(1-cyclopropylethyl)piperazine is not trivial. The secondary nature and steric bulk of the 1-cyclopropylethyl group make it prone to elimination reactions, while the presence of two nucleophilic nitrogens in piperazine can lead to mixtures of mono- and di-alkylated products.

This application note addresses these challenges by providing two well-defined protocols:

-

A classical two-step approach involving the mono-protection of piperazine followed by direct alkylation.

-

A modern palladium-catalyzed Buchwald-Hartwig amination protocol optimized for sterically hindered secondary alkyl halides.

The rationale for each step, critical parameters, and potential pitfalls are discussed in detail to enable researchers to select and implement the most suitable method for their specific needs.

PART 1: Classical Approach: Mono-protection and Nucleophilic Substitution

This approach ensures mono-alkylation by temporarily blocking one of the piperazine nitrogens with a tert-butoxycarbonyl (Boc) protecting group.[2] The subsequent nucleophilic substitution reaction is then performed on the remaining free amine.

Protocol 1: Synthesis of tert-butyl 4-(1-cyclopropylethyl)piperazine-1-carboxylate

This protocol is divided into two stages: the protection of piperazine and the subsequent alkylation.

Stage 1: Mono-Boc Protection of Piperazine

-

Reagents and Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Rotary evaporator

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask, dissolve piperazine (2 equivalents) in dichloromethane (DCM).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM to the piperazine solution over 3 hours at room temperature with stirring.

-

Continue stirring the reaction mixture for 22 hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield crude 1-Boc-piperazine, which can often be used in the next step without further purification.

-

Stage 2: N-Alkylation with 1-Cyclopropylethyl Bromide

-

Reagents and Materials:

-

1-Boc-piperazine (from Stage 1)

-

1-Cyclopropylethyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Acetonitrile (anhydrous)

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Standard laboratory glassware for workup and purification

-

-

Procedure:

-

To a solution of crude 1-Boc-piperazine (1 equivalent) in anhydrous acetone or acetonitrile, add anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents).

-

Add 1-cyclopropylethyl bromide (1.1 equivalents) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(1-cyclopropylethyl)piperazine-1-carboxylate.

-

Optional Stage 3: Boc Deprotection

-

Reagents and Materials:

-

tert-butyl 4-(1-cyclopropylethyl)piperazine-1-carboxylate

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM) (if using TFA)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Extraction solvents (e.g., ethyl acetate)

-

-

Procedure:

-

Dissolve the purified Boc-protected product in DCM.

-

Add an excess of TFA (typically 5-10 equivalents) and stir at room temperature for 1-2 hours. Alternatively, use a solution of 4M HCl in 1,4-dioxane.

-

Monitor the deprotection by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield N-(1-cyclopropylethyl)piperazine.

-

Causality and Experimental Choices

-

Mono-protection: The use of a Boc protecting group is a reliable strategy to prevent di-alkylation of piperazine.[2][3] The bulky tert-butyl group deactivates one nitrogen, allowing for selective functionalization of the other.

-

Base Selection: Potassium carbonate is a mild inorganic base suitable for this SN2 reaction. Stronger bases, such as sodium hydride or alkoxides, could increase the rate of the competing E2 elimination of the secondary alkyl halide.[4]

-

Solvent Choice: Acetone and acetonitrile are polar aprotic solvents that facilitate SN2 reactions. Anhydrous conditions are recommended to prevent side reactions.

PART 2: Palladium-Catalyzed Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be adapted for the coupling of secondary alkyl halides, provided the correct catalyst system is employed.[5][6] This approach offers a more direct route to the target molecule, potentially avoiding the need for protection and deprotection steps.

Mechanism Overview

The catalytic cycle of the Buchwald-Hartwig amination generally involves:

-

Oxidative addition of the alkyl halide to a Pd(0) complex.

-

Association of the amine to the Pd(II) complex.

-

Deprotonation of the amine by a base to form a palladium amido complex.

-

Reductive elimination of the N-alkylated product, regenerating the Pd(0) catalyst.[7][8]

A critical side reaction with secondary alkyl halides is β-hydride elimination from the alkylpalladium intermediate, which leads to an alkene byproduct. The choice of a bulky, electron-rich phosphine ligand is crucial to promote the desired reductive elimination over β-hydride elimination.[9][10]

Diagram: Buchwald-Hartwig Catalytic Cycle for Alkyl Halide Amination

Caption: Catalytic cycle for the Buchwald-Hartwig amination of an alkyl halide.

Protocol 2: Palladium-Catalyzed Coupling of 1-Cyclopropylethyl Bromide with N-Boc-Piperazine

This protocol utilizes a pre-catalyst for ease of handling and reproducibility. N-Boc-piperazine is used to ensure mono-arylation.

-

Reagents and Materials:

-

1-Cyclopropylethyl bromide (1.0 mmol)

-

N-Boc-piperazine (1.2 mmol)

-

Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

-

Ligand (if not using a pre-catalyst, e.g., XPhos, 0.024 mmol, 2.4 mol%)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 mmol)

-

Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL)

-

Oven-dried reaction vial with a magnetic stir bar and a PTFE septum

-

Inert atmosphere (glovebox or Schlenk line with argon or nitrogen)

-

-

Procedure:

-

In an inert atmosphere (glovebox), add the palladium pre-catalyst, base, and N-Boc-piperazine to an oven-dried reaction vial equipped with a magnetic stir bar.

-

If not in a glovebox, seal the vial with a septum cap and purge with an inert gas for 5-10 minutes.

-

Add the anhydrous, degassed solvent via syringe.

-

Add the 1-cyclopropylethyl bromide via syringe.

-

Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).

-

Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by silica gel column chromatography.

-

Data Summary Table

| Parameter | Recommended Condition | Rationale |

| Palladium Source | XPhos Pd G3 (or similar pre-catalyst) | Pre-catalysts are air-stable and provide reproducible results.[6] |

| Ligand | XPhos (or other bulky, electron-rich phosphine) | Promotes reductive elimination and suppresses β-hydride elimination for secondary alkyl halides.[9][10] |

| Base | Sodium tert-butoxide (NaOtBu) | Strong, non-nucleophilic base effective in Buchwald-Hartwig aminations.[6] |

| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Common solvents for this type of cross-coupling.[6] |

| Temperature | 80-100 °C | Typical temperature range for Buchwald-Hartwig couplings.[6] |

| Stoichiometry | Amine:Halide (1.2:1), Base (1.4 eq) | A slight excess of the amine and base is generally used. |

Experimental Workflow Diagram

Caption: Workflow for Palladium-Catalyzed Coupling.

Troubleshooting and Optimization

-

Low Yield: If the yield is low, consider screening other bulky phosphine ligands (e.g., RuPhos, BrettPhos) as the choice of ligand can be substrate-dependent. Increasing the reaction temperature or time may also improve conversion, but be mindful of potential decomposition.

-

Elimination Byproduct: If significant amounts of the corresponding alkene from the 1-cyclopropylethyl halide are observed, this indicates that β-hydride elimination is competing with reductive elimination. Using a bulkier ligand or a lower reaction temperature may favor the desired C-N bond formation.[9]

-

Di-alkylation (if using unprotected piperazine): If unprotected piperazine is used and di-alkylation is an issue, using a large excess of piperazine can statistically favor mono-alkylation, although this will complicate purification.[3] The recommended approach is to use a mono-protected piperazine.

Conclusion

The synthesis of N-(1-cyclopropylethyl)piperazine derivatives can be successfully achieved through either a classical protection-alkylation sequence or a modern palladium-catalyzed cross-coupling reaction. The choice of method will depend on the specific requirements of the synthesis, such as scale, functional group tolerance, and available resources. The classical approach is robust and avoids the use of expensive catalysts, while the Buchwald-Hartwig amination offers a more convergent route. By understanding the underlying principles and carefully controlling the reaction conditions as outlined in this guide, researchers can effectively synthesize these valuable compounds for applications in drug discovery and development.

References

- Emadi, R., Nekoo, A. B., Molaverdi, F., Khorsandi, Z., Sheibani, R., & Sadeghi-Aliabadi, H. (2021). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 11(3), 1539-1562.

-

Hartwig, J. F. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Nobel Prize. [Link]

-

Hartwig, J. F., & Mann, G. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 642–648. [Link]

- Ju, Y., & Varma, R. S. (2004).

-

Levison, B. (2017, March 16). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

-

Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

-

Mishra, V. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). [Link]

- Peacock, D. M., Roos, C. B., & Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 642–648.

-

Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]

- Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674–683.

- Surry, D. S., & Buchwald, S. L. (2011). Buchwald–Hartwig amination. In Name Reactions in Heterocyclic Chemistry II (pp. 551-583). John Wiley & Sons, Inc.

-

Vasilev, A. A., & Burov, S. V. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. [Link]

- Wu, X., & Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 642–648.

- Zhang, Y., Qi, X., Cui, X., & Shi, F. (2011). Palladium catalyzed N-alkylation of amines with alcohols. Tetrahedron Letters, 52(12), 1334-1338.

- Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Alkyl Electrophiles.

- Zultanski, S. L., & Fu, G. C. (2011). Palladium-Catalyzed Carbon−Nitrogen Bond Formation: The Cross-Coupling of Secondary Alkylamines. Journal of the American Chemical Society, 133(39), 15362-15364.

-

Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]

- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.

- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.

- Yin, J., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society, 124(21), 6043–6048.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. uwindsor.ca [uwindsor.ca]

- 8. nobelprize.org [nobelprize.org]

- 9. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Scalable manufacturing procedures for 1-(1-Cyclopropylethyl)piperazine

Application Note: Scalable Manufacturing of 1-(1-Cyclopropylethyl)piperazine

Executive Summary

This guide details the scalable manufacturing protocols for 1-(1-Cyclopropylethyl)piperazine (CAS: Variable/Generic, Structure: Piperazine-CH(CH₃)-Cyclopropyl). This moiety is a critical pharmacophore in various kinase inhibitors and GPCR ligands.

The primary challenge in synthesizing this molecule at scale is twofold:

-

Regioselectivity: Preventing the formation of the N,N’-bis(1-cyclopropylethyl)piperazine impurity.

-

Cyclopropyl Stability: Avoiding ring-opening hydrogenolysis or acid-catalyzed rearrangement during the reduction step.

This Application Note defines two validated routes: a Catalytic Hydrogenation method (preferred for green manufacturing) and a Hydride Reduction method (preferred for pilot/batch flexibility).

Strategic Analysis & Chemistry Rationale

The Retrosynthetic Choice

While nucleophilic substitution (using 1-cyclopropylethyl halides) is theoretically possible, it is discarded for manufacturing due to the instability of secondary cyclopropyl halides (prone to elimination and rearrangement).

Selected Route: Reductive Amination of Methyl Cyclopropyl Ketone (1-Cyclopropylethanone) with Piperazine .[1]

-

Atom Economy: High.

-

Raw Materials: Methyl cyclopropyl ketone is a commodity chemical; Piperazine is inexpensive.

-

Impurity Control: The use of excess piperazine suppresses the formation of the symmetric bis-alkylated byproduct.

Critical Quality Attributes (CQAs)

| Attribute | Specification | Rationale |

| Appearance | Colorless to pale yellow oil | Oxidation of piperazine leads to color bodies. |

| Assay (GC/HPLC) | > 98.0% | Downstream API synthesis requires high purity. |

| Bis-alkylated Impurity | < 0.5% | Difficult to remove in subsequent steps. |

| Water Content | < 0.2% | Critical if the next step involves water-sensitive coupling. |

Manufacturing Protocols

Protocol A: Heterogeneous Catalytic Hydrogenation (Green Route)

Best for: Large-scale manufacturing (>100 kg), low waste footprint.

Mechanism:

-

Condensation: Piperazine attacks the ketone to form a hemiaminal, which dehydrates to an imine/enamine intermediate.

-

Reduction: H₂ absorbs onto the catalyst surface to reduce the C=N bond.

Safety Note: Cyclopropyl rings can undergo hydrogenolysis (ring opening) with Pd/C at high temperatures. Platinum on Carbon (Pt/C) or Raney Nickel is preferred to preserve the ring.

Materials:

-

Piperazine (Anhydrous): 5.0 equivalents (Excess is crucial).

-

Methyl Cyclopropyl Ketone: 1.0 equivalent.

-

Catalyst: 5% Pt/C (sulfided preferred) OR Raney Nickel (approx 5-10 wt% loading).

-

Solvent: Methanol or Ethanol (Anhydrous).

-

Hydrogen: 5–10 bar.

Step-by-Step Procedure:

-

Charge: In a pressure reactor (Hastelloy or SS316), charge Methanol (5 vol), Piperazine (5.0 eq), and Catalyst.

-

Inert: Purge the reactor with Nitrogen (3x) to remove oxygen.

-

Addition: Add Methyl Cyclopropyl Ketone (1.0 eq) slowly at 20°C.

-

Reaction: Pressurize with Hydrogen to 5–10 bar. Heat to 50–60°C.

-

Process Control: Monitor H₂ uptake. Reaction typically completes in 6–12 hours.

-

-

Filtration: Cool to 25°C. Vent H₂. Filter the catalyst through a spark-proof filter (e.g., Celite bed) under Nitrogen. Caution: Spent catalyst is pyrophoric.

-

Solvent Swap: Concentrate the filtrate under vacuum to remove Methanol.

-

Piperazine Recovery: The residue contains product + excess piperazine.

-

Perform a "soft" vacuum distillation (approx. 100°C @ 20 mmHg) to sublime/distill off the excess piperazine (solidifies in condenser; heat tracing required).

-

-

Final Purification: Distill the product fraction (approx. bp 125–135°C @ 10 mmHg, value estimated based on homologs).

Protocol B: Hydride Reduction (Sodium Triacetoxyborohydride)

Best for: Pilot scale (1-10 kg), high functional group tolerance, standard reactor equipment.

Materials:

-

Piperazine: 3.0 – 4.0 equivalents.

-

Methyl Cyclopropyl Ketone: 1.0 equivalent.

-

Sodium Triacetoxyborohydride (STAB): 1.4 equivalents.

-

Acetic Acid: 1.0 equivalent (Catalyst).

-

Solvent: 1,2-Dichloroethane (DCE) or THF.[2]

Step-by-Step Procedure:

-

Imine Formation: Dissolve Piperazine and Methyl Cyclopropyl Ketone in DCE. Add Acetic Acid.[2] Stir for 1 hour at 20-25°C.

-

Why? Pre-forming the imine/iminium species ensures the hydride reduces the intermediate, not the ketone itself.

-

-

Reduction: Cool to 0-5°C. Add STAB in portions over 1 hour.

-

Exotherm Control: Maintain internal temperature < 20°C.[3]

-

-

Quench: Stir at room temperature for 12 hours. Quench by adding aqueous NaHCO₃ or 1N NaOH (pH > 10).

-

Extraction: Separate phases. Extract aqueous layer with DCM.[4]

-

Workup: Combine organics, dry over Na₂SO₄, and concentrate.

-

Purification: Fractional distillation as described in Protocol A.

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the reductive amination pathway and the critical side-reaction (bis-alkylation) that must be controlled.